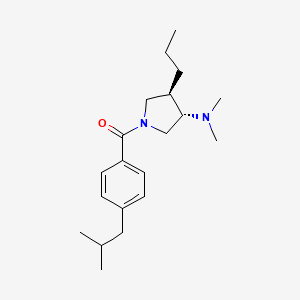

(3S*,4R*)-1-(4-isobutylbenzoyl)-N,N-dimethyl-4-propyl-3-pyrrolidinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Propargylic alcohols have been identified as versatile building blocks in organic synthesis, offering distinct reactivities compared to simple alcohols and/or alkynes. These allow for diverse possibilities in developing synthetic strategies for constructing polycyclic systems, including heterocycles like pyridines, quinolines, and isoquinolines, which are crucial in medicinal chemistry due to their broad spectrum of biological activities. The methodologies for synthesizing these heterocycles from propargylic alcohols, using them as reactants in the form of either a 3-carbon component or a 2-carbon unit, have been thoroughly reviewed, highlighting the innovative strategies employed in recent years (Mishra, Nair, & Baire, 2022).

Molecular Structure Analysis

The molecular structures of related heterocyclic compounds have been extensively studied, focusing on their spectroscopic properties, structures, and magnetic properties. These studies are crucial for understanding the complex behavior of these molecules and their potential applications. For instance, the analysis of compounds containing pyridine-2,6-diylbis(1H-benzimidazole) and its analogs provides insights into the preparation, properties, and complexation behaviors of these ligands, which are valuable for developing new materials and pharmaceuticals (Boča, Jameson, & Linert, 2011).

Chemical Reactions and Properties

Chemical reactions involving heteroaromatic compounds, such as the synthesis and site-selective C-H functionalization of imidazo-[1,2-a]pyridines, reveal the potent medicinal properties of these structures. Novel methods for their synthesis and functionalization continue to be a significant area of research, with metal-free approaches being identified as extremely beneficial alongside transition metal catalysis (Shankar et al., 2023).

Physical Properties Analysis

The study of pyrrolidine in drug discovery emphasizes the versatility of this scaffold in developing novel biologically active compounds. The pyrrolidine ring, due to its sp3-hybridization and non-planarity, allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry and three-dimensional coverage of molecules, enhancing their biological activity (Li Petri et al., 2021).

Chemical Properties Analysis

The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including oxazoles, thiazoles, selenazoles, and imidazoles, highlight the chemical versatility and biological relevance of these compounds. These studies provide a systematic overview of the methods employed in synthesizing these derivatives and their subsequent chemical and biological properties, showcasing their importance in medicinal chemistry and pharmaceutical development (Abdurakhmanova et al., 2018).

Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry

- The synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, an antibiotic for pathogens of veterinary importance, showcases the importance of stereoselective processes in developing pharmaceuticals (Fleck et al., 2003).

Heterocyclic Chemistry for Drug Discovery

- Research on 3-amino-4,6-dimethylpyrazolo[3,4-b]pyridine for the preparation of novel heterocycles of pharmaceutical interest highlights the role of heterocyclic chemistry in discovering new therapeutic agents (Metwally et al., 2008).

Material Science and Chemistry

- Investigations based on non-covalent interactions in certain thioureas synthesized from isothiocyanate and diamines in tetrahydrofuran demonstrate the importance of understanding molecular interactions for material design (Zhang et al., 2018).

Organometallic Chemistry

- The study of CuI complexes with N,N',S,S' scorpionate ligands and their dimer-monomer equilibria provides insights into the structural aspects of metal-ligand interactions, which are crucial for catalysis and material science applications (Gennari et al., 2008).

Antimicrobial and Antitumor Activities

- Synthesis and evaluation of novel isoxazoline incorporated pyrrole derivatives for their antimicrobial activity demonstrates the potential of heterocyclic compounds in addressing resistance issues in antimicrobial therapy (Kumar et al., 2017).

Propriétés

IUPAC Name |

[(3S,4R)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]-[4-(2-methylpropyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N2O/c1-6-7-18-13-22(14-19(18)21(4)5)20(23)17-10-8-16(9-11-17)12-15(2)3/h8-11,15,18-19H,6-7,12-14H2,1-5H3/t18-,19-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFDVLZCWUGXRN-RTBURBONSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CC1N(C)C)C(=O)C2=CC=C(C=C2)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1CN(C[C@H]1N(C)C)C(=O)C2=CC=C(C=C2)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[2-(benzyloxy)benzylidene]-2-(4-fluorophenoxy)acetohydrazide](/img/structure/B5577900.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5577910.png)

![N-{[(3,4-dichlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-phenylthiourea](/img/structure/B5577939.png)

![6-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5577946.png)

![4-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-ylcarbonyl]-2,8-dimethylquinoline dihydrochloride](/img/structure/B5577959.png)

![N'-{[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide](/img/structure/B5577965.png)

![4-[(4-methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5577981.png)

![rel-(3S,4R)-4-(2-methylphenyl)-1-[(4-methyl-4-piperidinyl)carbonyl]-3-pyrrolidinecarboxylic acid hydrochloride](/img/structure/B5577982.png)

![N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}-2,2-diphenylacetamide](/img/structure/B5577996.png)

![N-cyclobutyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5577997.png)

![9-(5-isopropyl-2-methyl-3-furoyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5578000.png)